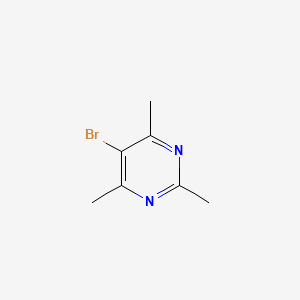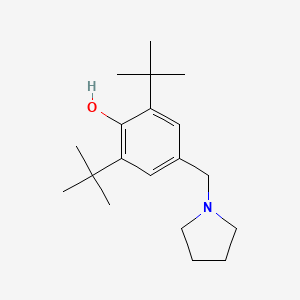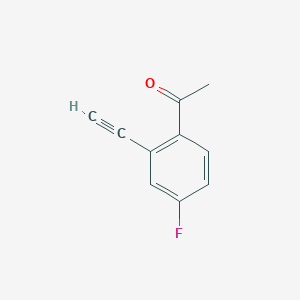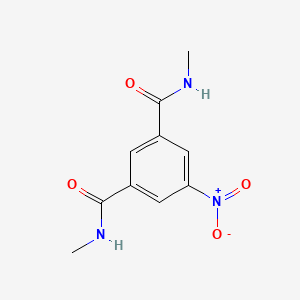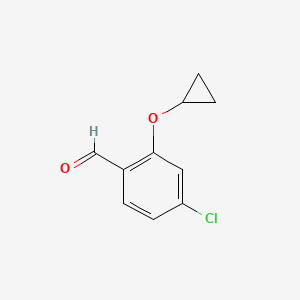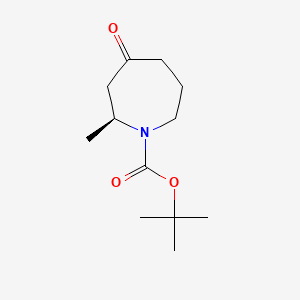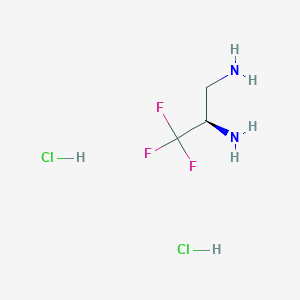
(R)-3,3,3-Trifluoropropane-1,2-diamine Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3,3,3-Trifluoropropane-1,2-diamine Dihydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of three fluorine atoms attached to the propane backbone, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3,3-Trifluoropropane-1,2-diamine Dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ®-3,3,3-Trifluoropropane-1,2-diamine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the compound meets the required specifications for various applications.
化学反応の分析
Types of Reactions
®-3,3,3-Trifluoropropane-1,2-diamine Dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines. Substitution reactions can lead to a variety of functionalized derivatives.
科学的研究の応用
®-3,3,3-Trifluoropropane-1,2-diamine Dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of ®-3,3,3-Trifluoropropane-1,2-diamine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the trifluoromethyl group enhances its binding affinity and selectivity, leading to potent biological effects. The compound can modulate various biochemical pathways, including those involved in neurotransmission and metabolic regulation.
類似化合物との比較
Similar Compounds
®-3-Aminopiperidine Dihydrochloride: Another chiral diamine with applications in pharmaceutical synthesis.
®-3,3,3-Trifluoropropylamine: A related compound with similar structural features but different reactivity.
Uniqueness
®-3,3,3-Trifluoropropane-1,2-diamine Dihydrochloride is unique due to the presence of both the trifluoromethyl group and the diamine functionality. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C3H9Cl2F3N2 |
|---|---|
分子量 |
201.02 g/mol |
IUPAC名 |
(2R)-3,3,3-trifluoropropane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C3H7F3N2.2ClH/c4-3(5,6)2(8)1-7;;/h2H,1,7-8H2;2*1H/t2-;;/m1../s1 |
InChIキー |
PWIDCEVCHKDDMQ-YBBRRFGFSA-N |
異性体SMILES |
C([C@H](C(F)(F)F)N)N.Cl.Cl |
正規SMILES |
C(C(C(F)(F)F)N)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


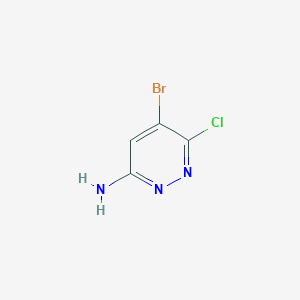

![1-Imidazo[2,1-b][1,3]thiazol-6-ylpropan-1-amine](/img/structure/B13918387.png)
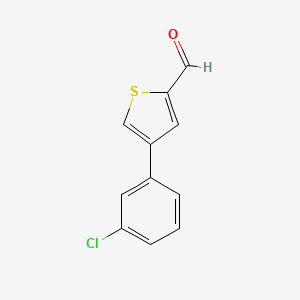
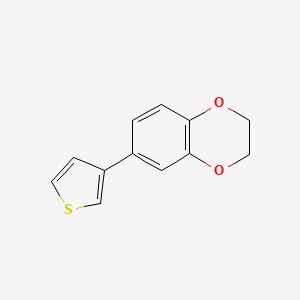
![tert-butyl 2-[[1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B13918403.png)
![Carbamic acid, [2-[[(3-amino-2-pyridinyl)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13918417.png)
